molecular formula C20H24N6O B12241379 4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine

4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine

Cat. No.: B12241379
M. Wt: 364.4 g/mol
InChI Key: RTAVBOLGUWKKNH-UHFFFAOYSA-N
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Description

4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a tert-butyl group at the 6-position. The piperidine ring is attached to the triazolopyridazine moiety through a carbonyl linkage, and the entire structure is further connected to a pyridine ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

  • Formation of the Triazolopyridazine Core: : The triazolopyridazine core can be synthesized by reacting a suitable hydrazine derivative with a pyridazine precursor under acidic conditions. The reaction is typically carried out in a solvent such as ethanol or acetic acid, with heating to facilitate the formation of the triazole ring.

  • Introduction of the Tert-butyl Group: : The tert-butyl group can be introduced at the 6-position of the triazolopyridazine core through a Friedel-Crafts alkylation reaction. This involves the use of tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

  • Attachment of the Piperidine Ring: : The piperidine ring can be attached to the triazolopyridazine core through a nucleophilic substitution reaction. This involves the use of a piperidine derivative and a suitable leaving group on the triazolopyridazine core, such as a halide or tosylate.

  • Formation of the Carbonyl Linkage: : The carbonyl linkage can be formed by reacting the piperidine-substituted triazolopyridazine with a suitable carbonylating agent, such as phosgene or a carbonyl chloride derivative.

  • Attachment of the Pyridine Ring: : The final step involves the attachment of the pyridine ring to the carbonyl-substituted piperidine through a nucleophilic substitution reaction. This can be achieved using a pyridine derivative and a suitable leaving group on the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents on the triazolopyridazine or pyridine rings. Common reagents for these reactions include halides, sulfonates, and organometallic compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, aryl halides, sulfonates, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones, aldehydes, or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce various functional groups such as alkyl, aryl, or heteroaryl groups.

Scientific Research Applications

4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine has a wide range of scientific research applications, including:

  • Chemistry: : The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals

  • Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. It has been shown to exhibit activity against certain cancer cell lines, making it a candidate for further investigation as an anticancer agent.

  • Medicine: : The compound’s potential as a therapeutic agent is being explored, particularly in the context of cancer treatment. Its ability to inhibit specific molecular targets, such as kinases, makes it a promising lead compound for drug development.

  • Industry: : In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique chemical properties make it suitable for applications in areas such as catalysis, polymer science, and materials engineering.

Mechanism of Action

The mechanism of action of 4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. One of the key targets is the c-Met kinase, a receptor tyrosine kinase that plays a crucial role in cell growth, survival, and migration. The compound inhibits the activity of c-Met kinase by binding to its active site, thereby blocking the downstream signaling pathways that promote cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems. The presence of the tert-butyl group, piperidine ring, and pyridine ring, along with the triazolopyridazine core, imparts distinct chemical and biological properties to the compound. This makes it a valuable molecule for various applications in scientific research and industry.

Properties

Molecular Formula

C20H24N6O

Molecular Weight

364.4 g/mol

IUPAC Name

[4-(6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C20H24N6O/c1-20(2,3)16-4-5-17-22-23-18(26(17)24-16)14-8-12-25(13-9-14)19(27)15-6-10-21-11-7-15/h4-7,10-11,14H,8-9,12-13H2,1-3H3

InChI Key

RTAVBOLGUWKKNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=CC=NC=C4)C=C1

Origin of Product

United States

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